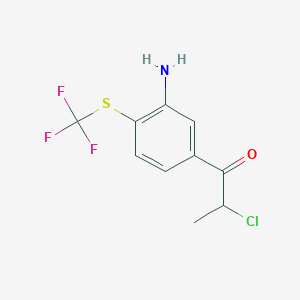
2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid is a heterocyclic compound that features an imidazole ring substituted with ethyl and methyl groups, as well as a carboxylic acid and trifluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of the imidazole ring from acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing groups, while reduction may produce simpler imidazole compounds.
Aplicaciones Científicas De Investigación
2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting the function of proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1h-imidazole-5-carboxylic acid: This compound is similar in structure but lacks the ethyl and trifluoroacetic acid groups.
2-Phenyl-1h-imidazole-4-carboxylic acid: This compound features a phenyl group instead of an ethyl group.
1h-Imidazole-4,5-dicarboxylic acid: This compound has two carboxylic acid groups instead of one.
Uniqueness
2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid is unique due to the presence of both ethyl and trifluoroacetic acid groups, which can influence its chemical reactivity and interactions with biological targets. The trifluoroacetic acid moiety, in particular, can enhance the compound’s acidity and ability to participate in hydrogen bonding.
Propiedades
Fórmula molecular |
C9H11F3N2O4 |
|---|---|
Peso molecular |
268.19 g/mol |
Nombre IUPAC |
2-ethyl-5-methyl-1H-imidazole-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O2.C2HF3O2/c1-3-5-8-4(2)6(9-5)7(10)11;3-2(4,5)1(6)7/h3H2,1-2H3,(H,8,9)(H,10,11);(H,6,7) |
Clave InChI |
UAKUURUHZITENH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C(N1)C)C(=O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


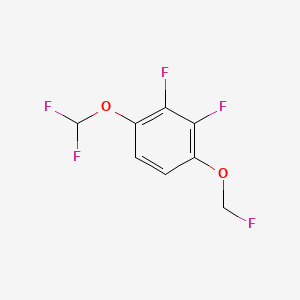
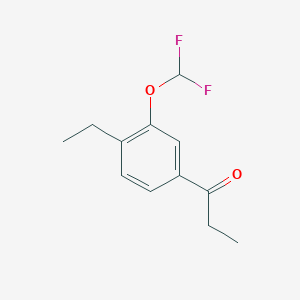
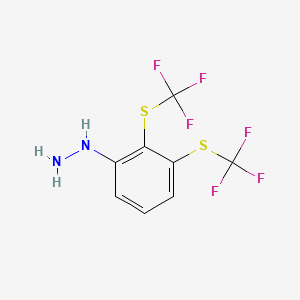
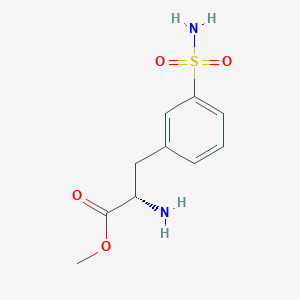
![3,5-dibromo-10-(2-ethylhexyl)-4,7-dithia-10-azatricyclo[6.3.0.02,6]undeca-1(8),2,5-triene-9,11-dione](/img/structure/B14066772.png)
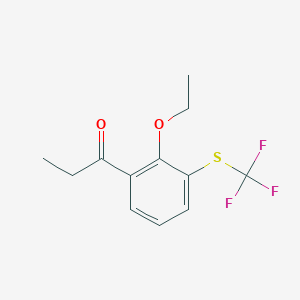


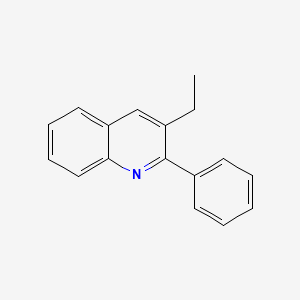
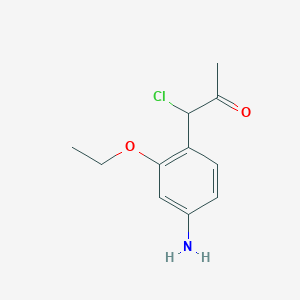

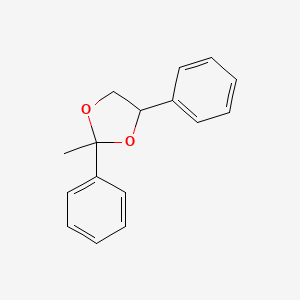
![4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B14066819.png)
